molecular formula C13H16O4 B1605251 Butyl methyl phthalate CAS No. 34006-76-3

Butyl methyl phthalate

Cat. No.: B1605251
CAS No.: 34006-76-3
M. Wt: 236.26 g/mol
InChI Key: XXFSYINDUHLBIL-UHFFFAOYSA-N
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Description

Butyl methyl phthalate is an organic compound belonging to the phthalate family, which are esters of phthalic acid. Phthalates are primarily used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is specifically used in various industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl methyl phthalate is synthesized through the esterification of phthalic anhydride with butanol and methanol. The reaction is typically catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the esterification process. The general reaction can be represented as follows:

Phthalic anhydride+Butanol+MethanolButyl methyl phthalate+Water\text{Phthalic anhydride} + \text{Butanol} + \text{Methanol} \rightarrow \text{this compound} + \text{Water} Phthalic anhydride+Butanol+Methanol→Butyl methyl phthalate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where phthalic anhydride is reacted with butanol and methanol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from by-products and unreacted starting materials.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of phthalic acid and other oxidation products.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce phthalic acid, butanol, and methanol.

    Substitution: The ester groups in this compound can be substituted by other nucleophiles under appropriate conditions, leading to the formation of various substituted phthalates.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as amines or alcohols under suitable conditions.

Major Products Formed:

    Oxidation: Phthalic acid and other oxidation products.

    Hydrolysis: Phthalic acid, butanol, and methanol.

    Substitution: Substituted phthalates depending on the nucleophile used.

Scientific Research Applications

Butyl methyl phthalate has a wide range of applications in scientific research and industry:

    Chemistry: Used as a plasticizer in the production of flexible plastics and polymers.

    Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Investigated for its potential impact on human health, particularly in relation to its presence in medical devices and consumer products.

    Industry: Utilized in the manufacture of adhesives, coatings, and sealants due to its plasticizing properties.

Mechanism of Action

Butyl methyl phthalate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in plastics, increasing their flexibility and reducing brittleness. On a molecular level, the ester groups in this compound interact with the polymer chains through polar interactions, enhancing the material’s flexibility.

Comparison with Similar Compounds

    Dimethyl phthalate: Another phthalate ester with similar plasticizing properties but different alkyl groups.

    Diethyl phthalate: Similar in structure but with ethyl groups instead of butyl and methyl groups.

    Butyl benzyl phthalate: Contains a benzyl group in addition to the butyl group, offering different plasticizing characteristics.

Uniqueness of Butyl Methyl Phthalate: this compound is unique due to its specific combination of butyl and methyl ester groups, which provide a balance of flexibility and durability in plastic materials. Its specific properties make it suitable for applications where a moderate level of plasticization is required without compromising the material’s integrity.

Properties

IUPAC Name

2-O-butyl 1-O-methyl benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-4-9-17-13(15)11-8-6-5-7-10(11)12(14)16-2/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFSYINDUHLBIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074325
Record name Butyl methyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34006-76-3
Record name 1-Butyl 2-methyl 1,2-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34006-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl methyl phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034006763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyl methyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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